molecular formula C12H9ClF3N5O B2784179 2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine CAS No. 2094333-43-2

2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine

Cat. No. B2784179
CAS RN: 2094333-43-2
M. Wt: 331.68
InChI Key: CDYHFBSFNDLGBJ-UHFFFAOYSA-N
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Description

The compound “2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine” is a heterocyclic compound . It is a nitrogen-containing compound that contains a five-membered ring system. The compound is related to the class of compounds known as 1,2,4-triazolo[4,3-a]pyrazines .


Synthesis Analysis

The synthesis of related compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another synthesis pathway involves the reaction of 3-amino-5-nitrosopyrazole with trifluoroacetic anhydride and sodium azide, followed by cyclization with copper (I) iodide.


Molecular Structure Analysis

The molecular structure of the compound is characterized by a five-membered ring system. It is a part of the class of compounds known as 1,2,4-triazolo[4,3-a]pyrazines . These compounds are known for their ability to manifest substituents around a core scaffold in defined three-dimensional (3D) representations .


Chemical Reactions Analysis

The compound is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction involves the use of hydrazonoyl halides .

Safety and Hazards

The safety and hazards associated with the compound are not explicitly mentioned in the available resources. It is recommended to handle the compound with appropriate safety measures .

properties

IUPAC Name

[2-chloro-6-(trifluoromethyl)pyridin-4-yl]-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF3N5O/c13-9-4-7(3-8(18-9)12(14,15)16)11(22)20-1-2-21-6-17-19-10(21)5-20/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYHFBSFNDLGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CN1C(=O)C3=CC(=NC(=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl}-6-(trifluoromethyl)pyridine

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